Cas no 421-85-2 (Trifluoromethylsulfonamide)
Trifluoromethylsulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Trifluoromethanesulphonamide
- Trifluoromethanesulfonamide
- Trifluoromethylsulfonamide
- 1,1,1-trifluoromethanesulfonamide
- 1bcd
- Methanesulfonamide,1,1,1-trifluoro
- Triflamide
- trifluoro-methanesulfonic acid amide
- trifluoromethyl-sulphonamide
- triflylamine
- TRIFLUOROMETHANE SULFONAMIDE
- Methanesulfonamide, 1,1,1-trifluoro-
- Trifluoromethyl sulfonamide
- CH2F3NO2S
- trifluorometanesulfonamide
- trifiuoromethylsulphonamide
- trifiuoromethanesulfonamide
- trifluoromethylsulphonamide
- Trifluoro-methanesulfonamide
- Trifluoromethanesulphonamide 98%
- Trifluorometha
- triflimidic acid
- trifluoromethansulfonamide
- Trifluorome
- FT-0632111
- MFCD00068714
- T1290
- DTXSID10194944
- Q27460359
- BDBM50044311
- Trifluoromethanesulfonamide, 95%
- DS-11388
- CS-B0881
- perfluoromethane sulfonamide
- NS00008898
- SCHEMBL130
- SY014031
- AKOS003622043
- BP-21470
- 421-85-2
- SB66436
- CHEMBL67511
- J-525091
- AC2628
- EN300-96724
- BBL101971
- STL555768
- 1,1,1-Trifluoromethanesulfonamide; Trifluoromethanesulfonamide
- DB-050868
- FT71515
- DTXCID50117435
- 627-705-1
-
- MDL: MFCD00068714
- Inchi: 1S/CH2F3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7)
- InChI Key: KAKQVSNHTBLJCH-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(N)(=O)=O
- BRN: 1812099
Computed Properties
- Exact Mass: 148.97600
- Monoisotopic Mass: 148.976
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 68.5
Experimental Properties
- Color/Form: Not available
- Density: 1.73
- Melting Point: 118.0 to 124.0 deg-C
- Boiling Point: 164.6℃/760mmHg
- Flash Point: 53.3℃
- Refractive Index: 1.369
- Water Partition Coefficient: Soluble in water.
- PSA: 68.54000
- LogP: 1.57580
- Solubility: Not available
Trifluoromethylsulfonamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
Trifluoromethylsulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Trifluoromethylsulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007525-5g |
Trifluoromethanesulfonamide |
421-85-2 | 99% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 007525-25g |
Trifluoromethanesulfonamide |
421-85-2 | 99% | 25g |
£90.00 | 2022-03-01 | |
| Fluorochem | 007525-100g |
Trifluoromethanesulfonamide |
421-85-2 | 99% | 100g |
£320.00 | 2022-03-01 | |
| TRC | T792410-1g |
Trifluoromethylsulfonamide |
421-85-2 | 1g |
$ 127.00 | 2023-09-05 | ||
| TRC | T792410-2.5g |
Trifluoromethylsulfonamide |
421-85-2 | 2.5g |
$ 173.00 | 2023-09-05 | ||
| TRC | T792410-5g |
Trifluoromethylsulfonamide |
421-85-2 | 5g |
$ 276.00 | 2023-09-05 | ||
| TRC | T792410-25g |
Trifluoromethylsulfonamide |
421-85-2 | 25g |
$ 970.00 | 2022-06-02 | ||
| Chemenu | CM344698-10g |
Trifluoromethanesulfonamide |
421-85-2 | 95%+ | 10g |
$78 | 2022-06-11 | |
| Chemenu | CM344698-100g |
Trifluoromethanesulfonamide |
421-85-2 | 95%+ | 100g |
$435 | 2023-02-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1290-10g |
Trifluoromethylsulfonamide |
421-85-2 | 98.0%(T) | 10g |
¥340.0 | 2022-06-10 |
Trifluoromethylsulfonamide Suppliers
Trifluoromethylsulfonamide Related Literature
-
Jack A. O'Hanlon,Xinkun Ren,Melloney Morris,Luet Lok Wong,Jeremy Robertson Org. Biomol. Chem. 2017 15 8780
-
A. Castán,R. Badorrey,J. A. Gálvez,P. López-Ram-de-Víu,M. D. Díaz-de-Villegas Org. Biomol. Chem. 2018 16 924
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Sarah E. Skerratt,Marcel J. de Groot,Chris Phillips Med. Chem. Commun. 2016 7 813
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Ganesh S. Ghotekar,Devidas A. More,Viswanadh Nalla,M. Muthukrishnan New J. Chem. 2019 43 16876
-
Vera V. Astakhova,Mikhail Yu. Moskalik,Bagrat A. Shainyan Org. Biomol. Chem. 2019 17 7927
Additional information on Trifluoromethylsulfonamide
Recent Advances in Trifluoromethylsulfonamide (CAS: 421-85-2) Research and Applications
Trifluoromethylsulfonamide (CAS: 421-85-2) has emerged as a critical compound in the field of chemical biology and pharmaceutical research due to its unique chemical properties and versatile applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting various diseases. This research brief aims to consolidate the latest findings on Trifluoromethylsulfonamide, focusing on its synthesis, mechanistic insights, and potential applications in drug discovery.
One of the most significant advancements in the study of Trifluoromethylsulfonamide is its application in the design of enzyme inhibitors. Researchers have demonstrated that the trifluoromethylsulfonyl group enhances the binding affinity and selectivity of inhibitors targeting proteases and kinases, which are pivotal in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of Trifluoromethylsulfonamide into a series of kinase inhibitors, resulting in improved pharmacokinetic properties and reduced off-target effects. This breakthrough underscores the compound's potential in optimizing drug candidates for clinical development.
In addition to its role in drug design, Trifluoromethylsulfonamide has been investigated for its utility in agrochemicals and materials science. Recent patents have disclosed novel formulations of herbicides and fungicides that leverage the compound's stability and bioactivity. Furthermore, its incorporation into polymeric materials has shown promise in enhancing thermal and chemical resistance, opening new avenues for industrial applications. These interdisciplinary studies highlight the compound's broad applicability beyond pharmaceuticals.
Despite these advancements, challenges remain in the scalable synthesis and environmental impact of Trifluoromethylsulfonamide. A 2024 review in Green Chemistry emphasized the need for sustainable synthetic routes to minimize hazardous byproducts. Innovative catalytic methods, such as photoredox catalysis, are being explored to address these concerns. Future research directions may focus on optimizing these green synthesis techniques while expanding the compound's therapeutic and industrial applications.
In conclusion, Trifluoromethylsulfonamide (CAS: 421-85-2) continues to be a focal point in chemical and pharmaceutical research, driven by its multifunctional properties. The integration of computational modeling and high-throughput screening is expected to further accelerate its discovery and development. As the field progresses, collaboration between academia and industry will be essential to translate these findings into tangible benefits for healthcare and technology.
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